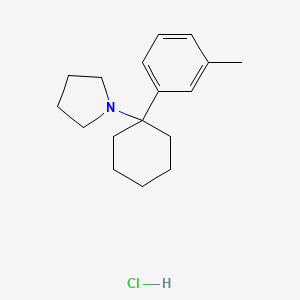![molecular formula C25H31NO2 B10823048 3-((1S,5R,9R)-9-((E)-3-Hydroxyprop-1-en-1-yl)-2-phenethyl-2-azabicyclo[3.3.1]nonan-5-yl)phenol](/img/structure/B10823048.png)
3-((1S,5R,9R)-9-((E)-3-Hydroxyprop-1-en-1-yl)-2-phenethyl-2-azabicyclo[3.3.1]nonan-5-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EG-1-230 is a synthetic organic compound known for its high affinity and low potency as a μ opioid receptor agonist . The compound is also referred to as compound 13 in some scientific literature . Its IUPAC name is 3-((1S,5R,9R)-9-((E)-3-Hydroxyprop-1-en-1-yl)-2-phenethyl-2-azabicyclo[3.3.1]nonan-5-yl)phenol .
Preparation Methods
The synthesis of EG-1-230 involves several steps, starting with the preparation of the bicyclic core structure. The synthetic route typically includes the following steps:
Formation of the bicyclic core: This involves the cyclization of a suitable precursor to form the azabicyclo[3.3.1]nonane structure.
Introduction of the phenethyl group: This step involves the addition of a phenethyl group to the bicyclic core.
Hydroxyprop-1-en-1-yl group addition:
Chemical Reactions Analysis
EG-1-230 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert EG-1-230 to its corresponding alcohols or amines.
Substitution: The phenolic hydroxyl group can undergo substitution reactions to form ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
EG-1-230 has several scientific research applications, including:
Chemistry: It is used as a model compound to study the structure-activity relationship of μ opioid receptor agonists.
Biology: EG-1-230 is used in biological studies to understand the binding affinity and selectivity of opioid receptors.
Medicine: The compound is investigated for its potential therapeutic applications in pain management and addiction treatment.
Mechanism of Action
EG-1-230 exerts its effects by binding to the μ opioid receptor, a G protein-coupled receptor involved in pain modulation and reward pathways. Upon binding, EG-1-230 activates the receptor, leading to the inhibition of adenylate cyclase activity, reduced cyclic adenosine monophosphate levels, and decreased neurotransmitter release . This results in analgesic and euphoric effects.
Comparison with Similar Compounds
EG-1-230 is unique due to its specific structure and binding affinity for the μ opioid receptor. Similar compounds include:
Morphine: A natural opioid with high potency and affinity for the μ opioid receptor.
Fentanyl: A synthetic opioid with high potency and rapid onset of action.
Buprenorphine: A partial agonist of the μ opioid receptor with a longer duration of action.
Compared to these compounds, EG-1-230 has a lower potency but retains high affinity, making it a valuable tool for studying opioid receptor interactions.
Properties
Molecular Formula |
C25H31NO2 |
|---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
3-[(1S,5R,9R)-9-[(E)-3-hydroxyprop-1-enyl]-2-(2-phenylethyl)-2-azabicyclo[3.3.1]nonan-5-yl]phenol |
InChI |
InChI=1S/C25H31NO2/c27-18-6-11-23-24-12-5-14-25(23,21-9-4-10-22(28)19-21)15-17-26(24)16-13-20-7-2-1-3-8-20/h1-4,6-11,19,23-24,27-28H,5,12-18H2/b11-6+/t23-,24-,25-/m0/s1 |
InChI Key |
FTDOOEOFAZGQEK-ZADLEFMZSA-N |
Isomeric SMILES |
C1C[C@H]2[C@@H]([C@@](C1)(CCN2CCC3=CC=CC=C3)C4=CC(=CC=C4)O)/C=C/CO |
Canonical SMILES |
C1CC2C(C(C1)(CCN2CCC3=CC=CC=C3)C4=CC(=CC=C4)O)C=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-3,4,4a,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picen-4-yl)pentanoylamino]-3-(2-methoxyphenyl)propanoic acid](/img/structure/B10822968.png)
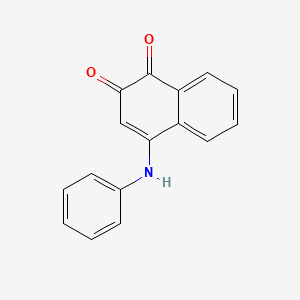
![7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-[1-(butylamino)ethyl]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B10822995.png)
![(2E)-2-[(2E,4E)-5-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B10822997.png)
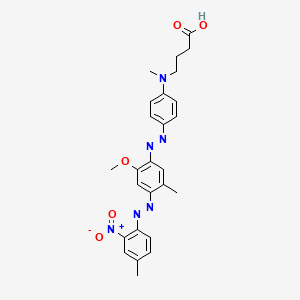
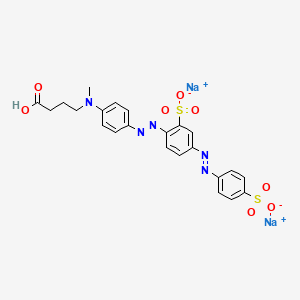
![N-(4-bromophenyl)-N-[3-(methylamino)-1,4-dioxonaphthalen-2-yl]acetamide](/img/structure/B10823028.png)
![(2Z)-2-[(2E,4E)-5-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B10823030.png)
![4-[(E,2R,5S)-2-hydroxy-5-methyl-7-[(3S,4Z,6E,10E)-3-methyl-12-oxo-1-oxacyclododeca-4,6,10-trien-2-yl]-4-oxooct-6-enyl]piperidine-2,6-dione](/img/structure/B10823037.png)
![4-[2-(2-Benzyloxycarbonylamino-3-methyl-butyrylamino)-4-methyl-pentanoylamino]-5-(2-oxo-pyrrolidin-3-yl)-pent-2-enoic acid ethyl ester](/img/structure/B10823043.png)
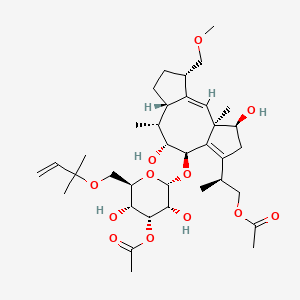
![N'-[[5-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B10823057.png)

